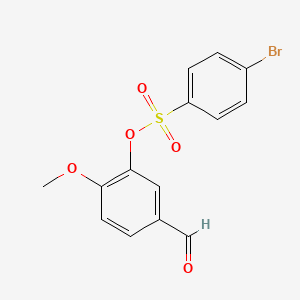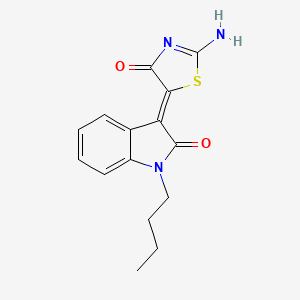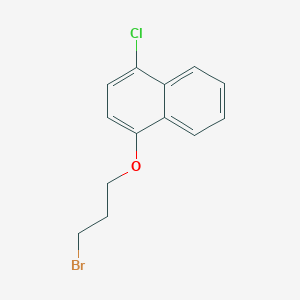
(5-Formyl-2-methoxyphenyl) 4-bromobenzenesulfonate
Vue d'ensemble
Description
(5-Formyl-2-methoxyphenyl) 4-bromobenzenesulfonate is a useful research compound. Its molecular formula is C14H11BrO5S and its molecular weight is 371.20 g/mol. The purity is usually 95%.
The exact mass of the compound 5-formyl-2-methoxyphenyl 4-bromobenzenesulfonate is 369.95106 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Methoxyl Group Participation in Solvolytic Substitution
The methoxy group in compounds like 5-formyl-2-methoxyphenyl 4-bromobenzenesulfonate plays a significant role in solvolytic nucleophilic substitution reactions. The methoxyl group's participation is crucial in determining the rate and mechanism of these reactions. For example, Winstein et al. (1958) found that the methoxy group in ω-methoxy-1-alkyl bromobenzenesulfonates significantly affects the solvolytic substitution rate, particularly in cases where it assists ionization in common solvents (Winstein, Allred, Heck, & Glick, 1958).
Synthesis and Structure of Bismuth Compounds
The compound Tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate was synthesized by Sharutin and Sharutina (2016) to study its crystalline structure and properties. This compound's synthesis involved the reaction between tris(5-bromo-2-methoxyphenyl)bismuth and benzenesulfonic acid, revealing insights into the coordination and bond lengths within the molecular structure (Sharutin & Sharutina, 2016).
Methanolysis in Basic Media
Methanolysis of formylbenzenesulfonates, such as p-methoxyphenyl 2-formylbenzenesulfonate, demonstrates the intramolecular nucleophilic catalysis by the carbonyl group. Shashidhar, Rajeev, and Bhatt (1997) showed that this reaction leads to the formation of dimethyl acetal in excellent yield, providing evidence for the catalytic involvement of neighboring aldehyde carbonyl groups (Shashidhar, Rajeev, & Bhatt, 1997).
Noncovalent Interactions in Supramolecular Architectures
A study by Andleeb et al. (2018) on the structures of 2- and 4-formylphenyl arylsulfonates highlighted the role of noncovalent interactions, such as hydrogen-bond, halogen-bond, and π-π interactions, in supramolecular architectures. This research provides insights into how these interactions contribute to the stability and design of molecular structures (Andleeb, Khan, Bauzá, Tahir, Simpson, Hameed, & Frontera, 2018).
Synthesis and Characterization of Zinc Phthalocyanine
Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds with high singlet oxygen quantum yield, substituted with benzenesulfonamide derivative groups. These compounds demonstrate potential for applications in photodynamic therapy, particularly for the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Development of Antiviral Agents
Huang et al. (2016) designed paeonol-phenylsulfonyl derivatives as potential anti-HBV agents, highlighting the antiviral properties of these compounds. This research contributes to the development of effective drugs for treating chronic hepatitis B (Huang, Shih, Liang, Lin, Lin, Chen, Huang, Kuo, Han, & Hsu, 2016).
Propriétés
IUPAC Name |
(5-formyl-2-methoxyphenyl) 4-bromobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO5S/c1-19-13-7-2-10(9-16)8-14(13)20-21(17,18)12-5-3-11(15)4-6-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVQWBIBDGHBNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B4603871.png)
![N-[3-(3-methoxyphenyl)propyl]benzenesulfonamide](/img/structure/B4603890.png)
![2-(1-(3-methyl-2-buten-1-yl)-4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4603898.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B4603902.png)
![N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-PENTANAMIDOBENZAMIDE](/img/structure/B4603909.png)
![methyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4603922.png)

![1-benzyl-5-(3,4-diethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4603929.png)

![2,2'-(2,5-thienediyl)bis[5-(1-methyl-1-phenylethyl)-1,3-benzoxazole]](/img/structure/B4603941.png)
![2,3-dimethoxy-6-[4-(1-phenylpyrazol-4-yl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B4603948.png)
![Ethyl 2-({[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B4603962.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]-3,4,5-trimethoxybenzamide](/img/structure/B4603966.png)

